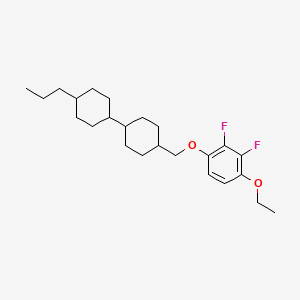

4-((4-Ethoxy-2,3-difluorophenoxy)methyl)-4'-propyl-1,1'-bi(cyclohexane)

Description

Properties

Molecular Formula |

C24H36F2O2 |

|---|---|

Molecular Weight |

394.5 g/mol |

IUPAC Name |

1-ethoxy-2,3-difluoro-4-[[4-(4-propylcyclohexyl)cyclohexyl]methoxy]benzene |

InChI |

InChI=1S/C24H36F2O2/c1-3-5-17-6-10-19(11-7-17)20-12-8-18(9-13-20)16-28-22-15-14-21(27-4-2)23(25)24(22)26/h14-15,17-20H,3-13,16H2,1-2H3 |

InChI Key |

QSYXKGQRJHEOEK-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1CCC(CC1)C2CCC(CC2)COC3=C(C(=C(C=C3)OCC)F)F |

Origin of Product |

United States |

Biological Activity

The compound 4-((4-Ethoxy-2,3-difluorophenoxy)methyl)-4'-propyl-1,1'-bi(cyclohexane) , commonly referred to as EFDB , is a synthetic organic molecule with potential applications in various fields, including pharmaceuticals and materials science. This article delves into its biological activity, examining its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C24H36F2O2

- Molecular Weight : 394.55 g/mol

- CAS Number : 108-65-6

The compound's structure includes an ethoxy group and difluorophenoxy moiety, which contribute to its unique biological properties.

EFDB exhibits several biological activities that are primarily attributed to its structural components:

- Anticancer Activity : Preliminary studies suggest that EFDB may induce apoptosis in cancer cells. The mechanism involves the activation of caspases and the modulation of the Bax/Bcl-2 ratio, leading to increased cell death in tumor tissues .

- Anti-inflammatory Effects : EFDB has shown potential in reducing inflammation markers in various animal models. It appears to inhibit the production of pro-inflammatory cytokines, which may be beneficial in treating conditions like arthritis and other inflammatory diseases .

- Antioxidant Properties : The presence of difluorophenoxy groups is thought to enhance the compound's ability to scavenge free radicals, providing a protective effect against oxidative stress .

In Vitro Studies

In vitro assays using human cancer cell lines have demonstrated that EFDB significantly inhibits cell proliferation. For instance, an MTT assay indicated a dose-dependent reduction in viability for various cancer cell lines, including breast and lung cancers .

In Vivo Studies

Animal models have been employed to evaluate the efficacy of EFDB. In a study involving nude mice with human cancer xenografts, treatment with EFDB resulted in a marked reduction in tumor size without significant adverse effects on body weight .

Case Studies

-

Case Study 1: Breast Cancer Xenograft Model

- Objective : Evaluate the anticancer efficacy of EFDB.

- Method : Mice were implanted with MDA-MB-231 cells and treated with varying doses of EFDB.

- Results : Significant tumor growth inhibition was observed at doses above 10 mg/kg, correlating with increased apoptosis markers in tumor tissues.

- Case Study 2: Inflammatory Response Model

Comparative Biological Activity Table

| Activity Type | EFDB | Reference Compound |

|---|---|---|

| Anticancer Activity | Induces apoptosis | Gemcitabine |

| Anti-inflammatory | Reduces cytokines | Ibuprofen |

| Antioxidant | Scavenges free radicals | Vitamin C |

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: (trans,trans)-4-((4-Ethoxy-2,3-difluorophenoxy)methyl)-4'-propyl-1,1'-bi(cyclohexane)

- CAS No.: 123560-48-5

- Molecular Formula : C₂₃H₃₄F₂O

- Molecular Weight : 364.26 g/mol .

Structural Features :

The compound consists of a 1,1'-bi(cyclohexane) core substituted with:

A 4-ethoxy-2,3-difluorophenoxymethyl group at the 4-position.

A propyl chain at the 4'-position.

The ethoxy and difluoro substituents on the phenyl ring enhance electronic anisotropy, while the bicyclohexyl core provides rigidity, making it suitable for liquid crystal applications .

Comparison with Structurally Similar Compounds

Substituent Variations on the Bicyclohexyl Core

The target compound is compared to derivatives with analogous bicyclohexyl cores but differing substituents (Table 1):

Table 1: Structural and Physicochemical Comparisons

| CAS No. | Substituents | Molecular Formula | MW (g/mol) | Retention Time (min) | Key Differences vs. Target Compound |

|---|---|---|---|---|---|

| 123560-48-5 | 4-(4-Ethoxy-2,3-difluorophenoxymethyl), 4'-propyl | C₂₃H₃₄F₂O | 364.26 | 33.47 | Baseline compound |

| 82832-57-3 | 4-(3,4-Difluorophenyl), 4'-propyl | C₂₁H₃₀F₂ | 320.23 | 31.69 | Lacks ethoxy group; phenyl directly attached |

| 133937-72-1 | 4-(Trifluoromethoxyphenyl), 4'-propyl | C₂₂H₃₁F₃O | 368.23 | 33.35 | Trifluoromethoxy substituent instead of ethoxy-difluoro |

| 95756-62-0 | 4-Ethoxy, 4'-propyl | C₁₇H₃₂O | 252.44 | N/A | No fluorophenyl group; simpler substituents |

| 84656-78-0 | 4-(4-Ethoxyphenyl), 4'-propyl | C₂₂H₃₄O | 314.29 | N/A | Ethoxyphenyl without difluoro substitution |

Key Observations :

- Polarity & Retention Behavior: The target compound’s higher retention time (33.47 min) compared to 82832-57-3 (31.69 min) suggests stronger hydrophobic interactions due to its ethoxy-difluorophenoxymethyl group .

Impact of Fluorine Substitution

Fluorine atoms critically influence physicochemical properties:

- Compound 82832-57-3 (3,4-difluorophenyl): Exhibits a lower molecular weight (320.23 vs. 364.26) and reduced thermal stability due to the absence of the ethoxy group .

- Compound 921-136-5 (4-ethoxy-2,3-difluoro-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl): While structurally similar, its biphenyl core (vs. bicyclohexyl) reduces conformational rigidity, affecting liquid crystal phase transitions .

Role of Alkyl Chains

- Propyl vs. Pentyl Chains : Compounds like 118164-51-5 (4-pentyl) show higher molecular weights (348.26 vs. 364.26) and longer retention times (32.68 vs. 33.47 min), indicating increased hydrophobicity with longer alkyl chains .

- Ethoxy vs. Methoxy: The ethoxy group in the target compound provides better solubility in non-polar matrices compared to methoxy derivatives (e.g., 431947-34-1) .

Preparation Methods

Preparation of 4-Ethoxy-2,3-difluorophenol Intermediate

A patented one-pot method has been reported for preparing 4-ethoxy-2,3-difluorophenol, which is a crucial precursor for the target compound. The process is summarized below:

| Step | Description | Reaction Conditions | Notes |

|---|---|---|---|

| 1. Grignard Reagent Formation | React 4-ethoxy-2,3-difluorobromobenzene with magnesium in THF using iodine as initiator | 0–60 °C under nitrogen | Formation of arylmagnesium bromide |

| 2. Boration Reaction | React Grignard reagent with trimethyl borate at -40 to 10 °C, then warm to 0–20 °C | Nitrogen atmosphere | Produces 4-ethoxy-2,3-difluorophenylboric acid |

| 3. Oxidation | Oxidize boric acid intermediate with 30–50% hydrogen peroxide in methanol at 10–40 °C | Controlled temperature | Yields crude 4-ethoxy-2,3-difluorophenol |

| 4. Purification | Desalting by washing with water and sodium sulfite, recrystallization from toluene | Ambient to reflux | Produces high purity phenol |

This method offers high yield and purity with mild reaction conditions, solvent recyclability, and low wastewater generation, making it suitable for industrial scale-up.

Formation of the Bi(cyclohexane) Core with Propyl Substituent

The bicyclohexyl structure with a propyl substituent at the 4' position is a known motif in related compounds such as (trans,trans)-4-(4-Ethoxy-2,3-difluorophenyl)-4'-propyl-1,1'-bi(cyclohexane). The synthesis typically involves:

- Preparation of trans-4-propylcyclohexyl intermediates by alkylation of cyclohexanone derivatives.

- Coupling two cyclohexane rings via a 1,1' linkage through established organometallic methods or catalytic coupling reactions.

Specific detailed synthetic routes for the bicyclohexyl core are less documented in public databases but are generally achieved via transition-metal catalyzed coupling or nucleophilic substitution strategies tailored to maintain stereochemical integrity.

Coupling of Phenoxy Methyl to Bi(cyclohexane)

The final step involves linking the 4-ethoxy-2,3-difluorophenoxy moiety to the bicyclohexyl core through a methylene (-CH2-) bridge. This is typically accomplished by:

- Generating a suitable electrophilic intermediate from the bicyclohexyl moiety (e.g., a halomethyl derivative).

- Reacting with the phenol derivative under nucleophilic substitution conditions to form the ether linkage.

While direct literature on this exact coupling for the named compound is sparse, analogous methods in aromatic ether synthesis suggest the use of Williamson ether synthesis or related alkylation techniques under controlled conditions to achieve the desired product with high selectivity.

Data Table: Key Physical and Chemical Properties Relevant to Preparation

These properties inform the choice of solvents, reaction temperatures, and purification methods during synthesis.

Summary of Research Findings and Recommendations

- The one-pot Grignard-boration-oxidation method for 4-ethoxy-2,3-difluorophenol is the most efficient and industrially viable approach currently documented.

- The bicyclohexyl core with propyl substitution is synthesized via classical organometallic or catalytic coupling methods, although specific protocols require further proprietary or experimental data.

- The final ether linkage is formed by nucleophilic substitution, likely via Williamson ether synthesis or related alkylation techniques.

- Reaction conditions favor mild temperatures (0–60 °C), inert atmosphere (nitrogen), and use of common organic solvents like tetrahydrofuran and toluene.

- Purification steps include aqueous washes, sodium sulfite treatment to remove residual oxidants, and recrystallization for high purity.

Q & A

Q. What are the common synthetic routes for 4-((4-Ethoxy-2,3-difluorophenoxy)methyl)-4'-propyl-1,1'-bi(cyclohexane), and what reaction conditions optimize yield?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with the preparation of bicyclohexane scaffolds via coupling or alkylation reactions. For example:

- Step 1: Functionalize the cyclohexane rings using nucleophilic substitution (e.g., propylation at the 4'-position under basic conditions with K₂CO₃/DMF at 80–100°C) .

- Step 2: Introduce the ethoxy-2,3-difluorophenoxy group via Mitsunobu reaction (using DIAD/TPP as reagents) or Williamson ether synthesis .

- Step 3: Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity via HPLC (>98%) .

Key factors for yield optimization include inert atmosphere (N₂/Ar), controlled temperature, and stoichiometric excess of nucleophiles (e.g., phenol derivatives).

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Methodological Answer: A combination of techniques is recommended:

- 1H/13C NMR: Resolve stereochemistry and confirm substitution patterns (e.g., cyclohexane chair conformers and fluorine coupling patterns) .

- 2D NMR (COSY, HSQC): Clarify overlapping signals from bicyclohexane and fluorophenoxy groups .

- Mass Spectrometry (HRMS): Confirm molecular formula via ESI-TOF or MALDI-TOF .

- HPLC-PDA: Assess purity using a C18 column with acetonitrile/water mobile phase (UV detection at 254 nm) .

Advanced Research Questions

Q. How can researchers resolve structural ambiguities when spectroscopic data conflicts with computational predictions?

Methodological Answer:

- X-ray Crystallography: Obtain single crystals (via slow evaporation in DCM/hexane) to unambiguously determine stereochemistry and bond lengths .

- DFT Calculations: Compare experimental NMR shifts with computed values (e.g., Gaussian or ORCA software) to validate conformational preferences .

- Dynamic NMR Studies: Perform variable-temperature NMR to probe ring-flipping kinetics in bicyclohexane systems .

Q. What experimental design considerations are critical when assessing environmental stability and degradation pathways?

Methodological Answer:

- Lab-Scale Stability Tests: Expose the compound to UV light (simulated sunlight), varying pH (3–10), and microbial consortia to track degradation products via LC-MS/MS .

- Field Studies: Use microcosms to monitor bioaccumulation in soil/water systems, with GC-MS quantification of parent compound and metabolites .

- Statistical Design: Employ split-plot designs to evaluate interactions between environmental variables (e.g., temperature, oxygen levels) .

Q. How should researchers approach structure-activity relationship (SAR) studies for this compound's biological activity?

Methodological Answer:

- Systematic Substituent Variation: Modify ethoxy, propyl, or fluorine groups and test against target enzymes (e.g., kinases) using fluorescence polarization assays .

- Orthogonal Assays: Validate activity in cell-based models (e.g., cytotoxicity in cancer lines) and compare with biochemical data to rule out false positives .

- Molecular Docking: Use AutoDock or Schrödinger Suite to predict binding modes and guide rational design .

Q. How can contradictory data in biological activity assays be analyzed methodologically?

Methodological Answer:

- Dose-Response Curves: Repeat assays with varying concentrations (e.g., 0.1–100 µM) to confirm EC₅₀/IC₅₀ trends .

- Assay Condition Optimization: Test different buffer systems (e.g., Tris vs. HEPES) or co-solvents (DMSO concentration ≤0.1%) to eliminate artifacts .

- Cross-Validation: Use orthogonal techniques (e.g., SPR for binding affinity vs. enzymatic activity assays) .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.